molecular formula C6H15N2O2+ B1198889 Carbamylcholine CAS No. 462-58-8

Carbamylcholine

Cat. No.: B1198889
CAS No.: 462-58-8
M. Wt: 147.20 g/mol
InChI Key: VPJXQGSRWJZDOB-UHFFFAOYSA-O
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Preparation Methods

Carbamylcholine can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethanol with urea to form 2-chloroethyl-carbamate. This intermediate is then quaternized by reacting with trimethylamine . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.

Chemical Reactions Analysis

Carbamylcholine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Carbamylcholine is similar to other cholinergic agonists such as acetylcholine and bethanechol. it is unique in its resistance to hydrolysis by acetylcholinesterase, which gives it a longer duration of action . Other similar compounds include:

    Acetylcholine: A natural neurotransmitter with a shorter duration of action.

    Bethanechol: Another cholinergic agonist used primarily for urinary retention.

This compound’s unique resistance to enzymatic breakdown and its dual action on muscarinic and nicotinic receptors make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

2-carbamoyloxyethyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXQGSRWJZDOB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048397
Record name Carbamylcholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

9.48e-01 g/L
Details Pubchem: Hazardous Substances Data Bank
Record name Carbamoylcholine
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URL https://www.drugbank.ca/drugs/DB00411
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Details Pubchem: Hazardous Substances Data Bank
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Carbamoylcholine is a parasympathomimetic that acts as an agonist of muscarinic and nicotinic receptors. Intraocular administration leads to miosis and decreases intraocular pressure via increased aqueous humour outflow.
Record name Carbamoylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00411
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CAS No.

462-58-8, 51-83-2
Record name Carbamylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbamoylcholine
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Record name Carbamoylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00411
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Record name Carbamylcholine
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URL https://comptox.epa.gov/dashboard/DTXSID0048397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBAMOYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
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Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208-210, 210 °C
Details Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc.
Record name Carbamoylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc.
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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